

A Comparative Guide to the Synthesis of Oxydiethylene Bis(chloroformate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxydiethylene bis(chloroformate)

Cat. No.: B085976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic routes for **oxydiethylene bis(chloroformate)**, a key building block in polymer chemistry and organic synthesis. We objectively compare the traditional phosgene-based method with newer, safer alternatives, presenting available experimental data and detailed protocols to inform your research and development decisions.

Executive Summary

The synthesis of **oxydiethylene bis(chloroformate)** is dominated by the highly efficient but hazardous phosgene-based route. Emerging alternatives utilizing phosgene surrogates like triphosgene and innovative photochemical methods offer significant safety and environmental advantages. This guide presents a comparative analysis of these methods, focusing on yield, purity, reaction conditions, and safety considerations. While the phosgene route boasts near-quantitative yields, the handling of highly toxic gaseous phosgene presents significant challenges. Triphosgene, a solid and safer alternative, offers good to excellent yields for chloroformate synthesis, though specific data for **oxydiethylene bis(chloroformate)** is not readily available in the reviewed literature. A novel "photo-on-demand" synthesis from chloroform presents a promising green alternative, avoiding the direct use of phosgene or its surrogates.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data and qualitative aspects of the different synthetic routes for **oxydiethylene bis(chloroformate)** and related chloroformates.

Parameter	Phosgene Route	Triphosgene Route (Representative)	Photo-on-Demand Route (Representative)
Starting Materials	Diethylene glycol, Phosgene	Diethylene glycol, Triphosgene	Diethylene glycol, Chloroform, Oxygen
Typical Yield	> 99% (for oxydiethylene bis(chloroformate))[1] [2]	66% - 98% (for various chloroformates)[3]	Up to 93% (for primary alkyl alcohols) [4][5]
Purity	High (not specified quantitatively in reviewed literature)	High (selectivity often 100%)[3]	High (for primary alkyl alcohols)[4]
Reaction Temperature	15 - 30 °C[2]	0 °C to room temperature[3][6][7]	30 °C[4]
Reaction Time	Continuous process[1] [2]	8 - 16 hours[3][6]	Not specified
Key Reagent Hazard	Extremely toxic gas	Toxic solid, decomposes to phosgene[6][8]	Chloroform (less hazardous than phosgene)
Byproducts	HCl[1][2]	Triethylamine hydrochloride (if base is used)	HCl[4]

Experimental Protocols

Route 1: Synthesis via Phosgenation

This method, adapted from established industrial processes, involves the direct reaction of diethylene glycol with phosgene.[1][2]

Materials:

- Diethylene glycol
- Phosgene (liquid or gas)
- Inert solvent (optional, the product can act as the solvent)

Procedure:

- A solution of phosgene in a liquid chloroformate (e.g., the product itself) is established in a suitable reactor equipped with a reflux condenser.
- Diethylene glycol and additional phosgene are continuously added to the solution.
- The heat of the reaction is managed by allowing the phosgene to vaporize and reflux, maintaining the reaction temperature between 15 and 30 °C.[2]
- The concentration of phosgene in the solution is maintained in excess to ensure complete reaction of the alcohol.
- The product, **oxydiethylene bis(chloroformate)**, is continuously withdrawn from the reactor.
- The crude product is then degassed to remove dissolved phosgene, typically by heating to around 95°C and bubbling dry air through it.[1]

Route 2: Synthesis using Triphosgene (A Safer Alternative)

While a specific protocol for **oxydiethylene bis(chloroformate)** using triphosgene is not detailed in the reviewed literature, the following is a representative procedure for the synthesis of a chloroformate from an alcohol using triphosgene.[3][6]

Materials:

- Diethylene glycol

- Triphosgene
- Anhydrous dichloromethane
- Triethylamine

Procedure:

- In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethylene glycol in anhydrous dichloromethane.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add triethylamine to the cooled solution.
- In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane.
- Add the triphosgene solution dropwise to the diethylene glycol solution over a period of 1 hour, maintaining the temperature below 10 °C.^[7]
- After the addition is complete, allow the reaction mixture to stir at the same temperature for 2 hours, then warm to room temperature and stir for an additional 16 hours.^{[6][7]}
- The reaction mixture is then quenched with water and methanol.
- The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- Purification can be achieved by distillation under reduced pressure.

Route 3: Photo-on-Demand Synthesis from Chloroform

This innovative method avoids the direct handling of phosgene or its solid surrogates by generating phosgene in situ from chloroform via a photochemical reaction.^{[4][5]} While a specific protocol for **oxydiethylene bis(chloroformate)** is not available, the general procedure is as follows.

Materials:

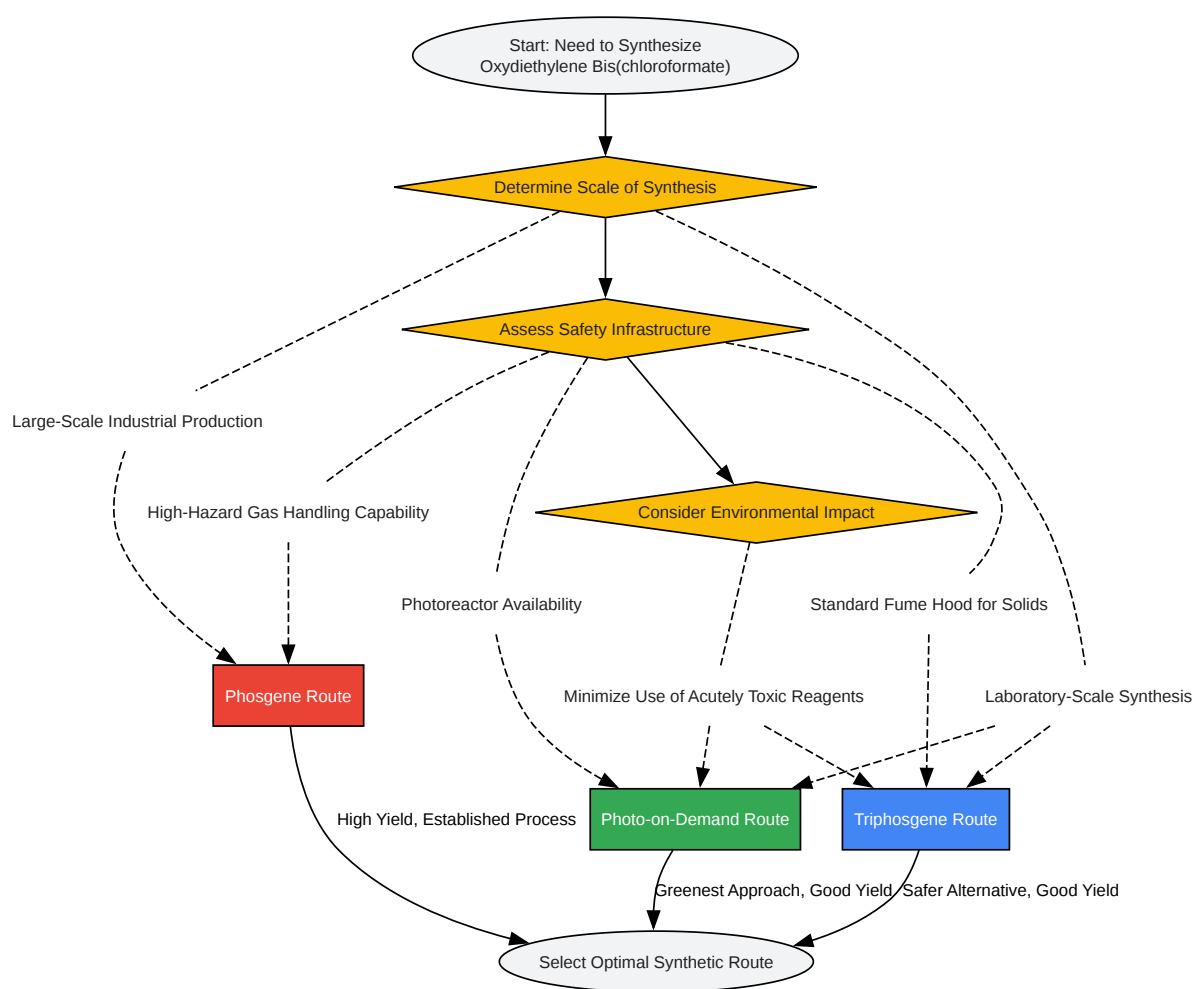
- Diethylene glycol
- Chloroform (reagent and solvent)
- Oxygen
- UV light source (e.g., low-pressure mercury lamp)

Procedure:

- A solution of diethylene glycol in chloroform is placed in a photoreactor equipped with a gas inlet, a condenser, and a UV lamp.
- Oxygen is bubbled through the solution while it is being irradiated with UV light.
- The photo-oxidation of chloroform generates phosgene in situ, which then reacts with the diethylene glycol.
- The reaction progress can be monitored by spectroscopic methods.
- Upon completion, the excess chloroform is removed under reduced pressure to yield the product.

Visualization of Synthetic Route Selection

The choice of synthetic route for **oxydiethylene bis(chloroformate)** depends on several factors, including the scale of the synthesis, available safety infrastructure, and environmental considerations. The following diagram illustrates a logical workflow for this decision-making process.



[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting a synthetic route.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. US2476637A - Method of preparing chloroformates - Google Patents [patents.google.com]
- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- To cite this document: BenchChem. [A Comparative Guide to the Synthesis of Oxydiethylene Bis(chloroformate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085976#benchmarking-new-synthetic-routes-for-oxydiethylene-bis-chloroformate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com